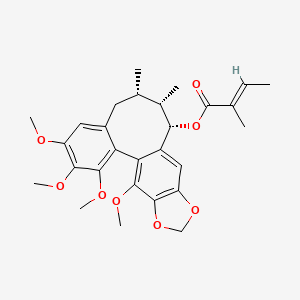

Heteroclitin B

描述

属性

分子式 |

C28H34O8 |

|---|---|

分子量 |

498.6 g/mol |

IUPAC 名称 |

[(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9+/t15-,16-,23-/m0/s1 |

InChI 键 |

PZUDCPSZWPLXKT-KAKKMECRSA-N |

手性 SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@H]([C@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |

规范 SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |

产品来源 |

United States |

Foundational & Exploratory

Heteroclitin B: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Therapeutic Potential of a Promising Dibenzocyclooctadiene Lignan (B3055560)

Introduction

Heteroclitin B is a naturally occurring dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita. This plant has a history of use in traditional Chinese medicine for treating conditions such as rheumatoid arthritis and gynecological disorders. Lignans (B1203133) from this genus are known to possess a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects, making this compound a compound of significant interest for modern drug discovery and development. This document provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, outlining its biological activities, and detailing relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound belongs to the dibenzocyclooctadiene class of lignans, characterized by a C18 core structure. The definitive structure and properties are detailed below.

Data Presentation: Physicochemical and Structural Properties of this compound

| Property | Data | Source |

| Chemical Structure | (Structure to be inserted based on original publication) | |

| Molecular Formula | C₂₈H₃₄O₈ | PubChem[1] |

| Molecular Weight | 498.6 g/mol | PubChem[1] |

| CAS Number | 140461-47-8 | TargetMol[2] |

| IUPAC Name | [(9S,10S,11S)-3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate | PubChem[1] |

| Class | Dibenzocyclooctadiene Lignan | |

| Appearance | (Data not available) | |

| Melting Point | (Data not available) | |

| Solubility | (Data not available) | |

| ¹H NMR Data | (Data to be populated from original publication) | |

| ¹³C NMR Data | (Data to be populated from original publication) |

Note: The IUPAC name and molecular formula are based on the compound associated with this compound in some databases; however, definitive structural and spectral data from the primary literature are pending confirmation.

Experimental Protocols

The following sections detail the methodologies for the isolation, structural elucidation, and biological evaluation of this compound and related lignans. These protocols are based on established methods for compounds isolated from Kadsura heteroclita.

Isolation and Purification of this compound

The isolation of dibenzocyclooctadiene lignans from Kadsura heteroclita typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol adapted from methods used for similar compounds.[3]

-

Extraction :

-

Pulverize dried stems of Kadsura heteroclita.

-

Perform sonication-assisted extraction with a non-polar solvent such as cyclohexane (B81311) or n-hexane for 30 minutes at 40°C.[3]

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the extracts, filter, and evaporate to dryness using a rotary evaporator under reduced pressure.

-

-

Chromatographic Separation :

-

Dissolve the crude extract in the initial mobile phase solvent (e.g., cyclohexane).

-

Employ normal-phase flash chromatography on a silica (B1680970) gel column.

-

Use a gradient elution system with a mixture of petroleum ether and ethyl acetate. A typical gradient might be:

-

0-3 min: 5% ethyl acetate

-

3-15 min: Gradient from 5% to 38% ethyl acetate

-

15-18 min: 38% ethyl acetate

-

-

Monitor the elution at a suitable wavelength (e.g., 330 nm).

-

Collect fractions and combine those containing the peak corresponding to this compound, as determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Purification :

-

Concentrate the combined fractions under reduced pressure.

-

Perform recrystallization from a solvent system like methanol-water to obtain purified this compound.

-

Structural Elucidation

The chemical structure of this compound would be determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

1D NMR : ¹H and ¹³C NMR spectra provide information on the proton and carbon environments within the molecule.

-

2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity of atoms and assemble the final structure.

-

-

Circular Dichroism (CD) Spectroscopy : The absolute configuration of the biphenyl (B1667301) ring system, which exhibits axial chirality, is typically determined by CD spectroscopy.[4]

Potential Synthesis Route

A generalized synthetic approach might involve:

-

Preparation of Precursors : Synthesis of two substituted phenyl moieties that will form the biphenyl core.

-

Coupling Reaction : Joining the two precursor units.

-

Radical Spirocyclization : Utilizing photoredox catalysis to construct the spirocyclic cyclohexadienone core. This step is crucial for forming the complex ring system of dibenzocyclooctadiene lignans.

-

Functional Group Manipulation : Subsequent steps to install or modify functional groups to arrive at the final structure of this compound.

Biological Activities and Therapeutic Potential

While extensive biological data specifically for this compound is limited in publicly accessible literature, compounds isolated from Kadsura heteroclita exhibit a range of promising activities. It is plausible that this compound shares some of these properties.

-

Anti-inflammatory Activity : Many lignans from Kadsura heteroclita show anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory mediators. A potential signaling pathway that could be affected is the NF-κB pathway, which is a key regulator of inflammation.

-

Anti-HIV Activity : Several compounds from Kadsura heteroclita have demonstrated anti-HIV activity.[5] The evaluation of this activity is typically performed using cell-based assays.

-

Cytotoxicity : Lignans from this plant have also been reported to have cytotoxic effects against various cancer cell lines, such as HL-60 (human promyelocytic leukemia cells).[6]

Experimental Protocols for Biological Assays

-

Anti-inflammatory Assay (Nitric Oxide Inhibition) :

-

Cell Line : RAW 264.7 murine macrophage cells.

-

Protocol :

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

-

After a 24-hour incubation, measure the nitric oxide (NO) production in the cell supernatant using the Griess reagent.

-

A decrease in NO production compared to the LPS-only control indicates anti-inflammatory activity.

-

-

-

Anti-HIV Assay :

-

Cell Line : MT-4 cells.

-

Protocol :

-

Infect MT-4 cells with a specific strain of HIV-1.

-

Treat the infected cells with different concentrations of this compound.

-

After a set incubation period (e.g., 5 days), assess the viability of the cells using a suitable method like the MTT assay.

-

The concentration that protects 50% of the cells from the cytopathic effects of the virus is determined as the EC₅₀ (50% effective concentration).

-

-

-

Cytotoxicity Assay (MTT Assay) :

-

Cell Lines : Various cancer cell lines (e.g., HL-60, HeLa).

-

Protocol :

-

Seed cells in a 96-well plate.

-

Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

The concentration that inhibits cell growth by 50% (IC₅₀) is calculated.

-

-

Conclusion and Future Directions

This compound is a member of a promising class of natural products with potential therapeutic applications. While specific data on its biological activities are still emerging, the known anti-inflammatory, anti-HIV, and cytotoxic properties of related compounds from Kadsura heteroclita provide a strong rationale for further investigation. Future research should focus on the complete structural elucidation and confirmation of this compound, its total synthesis to ensure a renewable supply for research, and comprehensive screening to fully characterize its pharmacological profile and mechanism of action. This will pave the way for potential preclinical and clinical development.

References

- 1. CID 23259948 | C28H34O8 | CID 23259948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Four new lignans from the stems of Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra: A Technical Guide

Preface: A thorough review of scientific literature reveals no specific information on the biosynthesis of a compound named "heteroclitin B" within the Schisandra genus. The "heteroclitin" family of compounds, including a structurally defined this compound, are classified as dibenzocyclooctadiene lignans (B1203133) and have been primarily isolated from Kadsura heteroclita, a related plant in the Schisandraceae family. Given that dibenzocyclooctadiene lignans are the characteristic and most studied bioactive compounds in Schisandra, this guide will focus on their well-documented biosynthetic pathway in this genus. This pathway represents the core metabolic route for producing compounds structurally analogous to this compound.

Introduction

The genus Schisandra is renowned for producing a diverse array of bioactive secondary metabolites, among which the dibenzocyclooctadiene lignans (DBCLs) are of significant medicinal and chemical interest. These compounds, often referred to as "Schisandra lignans," are responsible for many of the therapeutic effects attributed to these plants, including hepatoprotective, neuroprotective, and anticancer activities.[1][2] The biosynthesis of these complex molecules is a multi-stage process that originates from the general phenylpropanoid pathway and involves a series of enzymatic steps, including oxidative coupling and reductive modifications.[3][4] This technical guide provides an in-depth overview of the current understanding of the DBCL biosynthesis pathway in Schisandra, complete with experimental protocols and quantitative data for researchers in natural products chemistry, biotechnology, and drug development.

The Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

The formation of DBCLs in Schisandra can be broadly divided into three major stages:

-

Stage 1: The Phenylpropanoid Pathway. This initial stage is common to the biosynthesis of many plant secondary metabolites. It begins with the amino acid L-phenylalanine and produces monolignol precursors, primarily coniferyl alcohol.[3]

-

Stage 2: Monolignol Dimerization. In this crucial step, two coniferyl alcohol molecules undergo stereospecific oxidative coupling to form the foundational lignan (B3055560) structure, (+)-pinoresinol. This reaction is mediated by laccases and dirigent proteins (DIRs), which control the stereochemistry of the product.

-

Stage 3: Post-Pinoresinol Modifications. Following the initial dimerization, the lignan backbone undergoes a series of enzymatic modifications, including reductions and cyclizations, to generate the characteristic dibenzocyclooctadiene skeleton.

The proposed biosynthetic pathway is illustrated below:

Key Enzymes and Genes

Transcriptome and metabolome analyses of Schisandra chinensis and S. sphenanthera have identified numerous candidate genes encoding the key enzymes in this pathway.[3][5]

| Enzyme | Abbreviation | Function | Candidate Genes Identified in Schisandra spp. |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. | Multiple transcripts identified.[3] |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | Multiple transcripts identified.[3] |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to its CoA ester. | Multiple transcripts identified.[3] |

| p-Coumaroyl 3-Hydroxylase | C3H | Hydroxylates p-coumaroyl-CoA to caffeoyl-CoA. | Multiple transcripts identified.[3] |

| Caffeoyl-CoA O-Methyltransferase | CCoAOMT | Methylates caffeoyl-CoA to feruloyl-CoA. | Multiple transcripts identified.[3] |

| Cinnamoyl-CoA Reductase | CCR | Reduces feruloyl-CoA to coniferaldehyde. | Multiple transcripts identified.[3] |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces coniferaldehyde to coniferyl alcohol. | Multiple transcripts identified.[3] |

| Dirigent Protein | DIR | Directs the stereospecific coupling of coniferyl alcohol. | 15 candidate genes identified in S. chinensis.[5] |

| Pinoresinol-Lariciresinol Reductase | PLR | Sequentially reduces pinoresinol (B1678388) and lariciresinol. | Multiple transcripts identified.[3] |

| Secoisolariciresinol (B192356) Dehydrogenase | SDH | Oxidizes secoisolariciresinol to matairesinol. | Multiple transcripts identified.[3] |

Quantitative Data

Quantitative analysis of lignan content and gene expression provides crucial insights into the regulation of the biosynthetic pathway. The data below is compiled from studies on different tissues and developmental stages of Schisandra fruits.

Table 4.1: Lignan Content in Different Tissues of Schisandra chinensis

| Lignan | Seed (mg/g DW) | Pulp (mg/g DW) | Stem (mg/g DW) | Leaf (mg/g DW) |

| Schisandrin A | 9.46 | 0.85 | 0.21 | 0.55 |

| Schisandrin B | 5.21 | 0.43 | 0.15 | 0.31 |

| Schisandrol A | 9.46 | - | - | - |

| Gomisin A | 2.58 | 0.19 | 0.08 | 0.24 |

| Total Lignans | 25.97 | 1.47 | 0.44 | 1.10 |

| Data adapted from studies analyzing lignan distribution, highlighting the seed as the primary site of accumulation.[6] |

Table 4.2: Relative Gene Expression of Key Biosynthetic Genes in S. sphenanthera

| Gene | Root | Stem | Leaf | Fruit |

| PAL | High | Moderate | Low | High |

| C4H | High | Moderate | Low | High |

| 4CL | High | High | Moderate | High |

| DIR | High | Low | Low | High |

| PLR | High | Moderate | Low | High |

| Relative expression patterns indicate that the roots and fruits are major sites of lignan biosynthesis.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of dibenzocyclooctadiene lignan biosynthesis.

Lignan Extraction and Quantification

This protocol describes a general method for the extraction and HPLC-based quantification of lignans from Schisandra plant material.

Protocol:

-

Sample Preparation: Dry the plant material (e.g., seeds, fruits) at 60°C and grind into a fine powder.

-

Extraction: Weigh 1.0 g of the powdered sample and place it in a flask. Add 25 mL of methanol and perform ultrasonic extraction for 30 minutes. Repeat the extraction two more times with fresh solvent.

-

Filtration and Concentration: Combine the three methanol extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.

-

Analysis: Redissolve the dried extract in a known volume of methanol (e.g., 5 mL). Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

-

Detection: Diode Array Detector (DAD) set to monitor at 254 nm and 280 nm. Mass spectrometry (MS) can be used for confirmation.

-

-

Quantification: Prepare standard curves for individual lignans (e.g., schisandrin, gomisin A) of known concentrations. Calculate the concentration of lignans in the sample by comparing peak areas to the standard curves.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the transcript levels of biosynthetic genes.

Protocol:

-

RNA Extraction: Extract total RNA from fresh or frozen Schisandra tissue using an RNA extraction kit (e.g., TRIzol or a plant-specific kit). Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Primer Design: Design gene-specific primers for the target genes (e.g., PAL, DIR, PLR) and a reference gene (e.g., Actin or GAPDH).

-

qRT-PCR Reaction: Set up the reaction using a SYBR Green-based qPCR master mix. The reaction typically contains:

-

SYBR Green Master Mix (2x)

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

cDNA template

-

Nuclease-free water

-

-

Thermal Cycling: Perform the reaction in a real-time PCR system with a standard program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[7]

Conclusion and Future Directions

The biosynthetic pathway of dibenzocyclooctadiene lignans in Schisandra is a complex and highly regulated process. While the general framework from the phenylpropanoid pathway to core lignan structures is established, the specific enzymes responsible for the final decorative steps that create the vast diversity of Schisandra lignans are still largely uncharacterized. Future research, leveraging multi-omics approaches and functional genomics, will be essential to fully elucidate the intricate enzymatic machinery. This knowledge will not only deepen our understanding of plant secondary metabolism but also open avenues for the metabolic engineering of Schisandra plants and the biotechnological production of high-value medicinal compounds.

References

- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cjnmcpu.com [cjnmcpu.com]

- 6. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis [mdpi.com]

- 7. Integration of full-length transcriptomes and anthocyanin metabolite analysis for understanding fruit coloration mechanism in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of Heteroclitin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Sources of Heteroclitin B

The primary and currently known natural source of this compound is the plant Kadsura heteroclita (Roxb.) Craib, belonging to the Schisandraceae family. This plant, particularly its stems and roots, is a rich source of various bioactive lignans (B1203133) and triterpenoids[1][2][3]. Different parts of the plant, including the leaves and fruits, also contain a diverse array of phytochemicals, although the stems are most frequently cited in the context of lignan (B3055560) isolation[1][4].

Table 1: Natural Source of this compound

| Compound | Natural Source | Plant Part(s) |

| This compound | Kadsura heteroclita (Roxb.) Craib | Stems, Roots |

Experimental Protocols for Isolation

While a specific, detailed protocol for the preparative isolation of this compound is not explicitly outlined in the available literature, a general methodology can be compiled based on the successful isolation of other lignans from Kadsura heteroclita. The following protocol is a composite of established techniques for lignan extraction and purification from this plant species[1][5][6].

Plant Material Collection and Preparation

-

Collection: The stems of Kadsura heteroclita are collected and authenticated by a plant taxonomist.

-

Preparation: The plant material is washed, air-dried in the shade, and then pulverized into a coarse powder.

Extraction

-

Solvent Extraction: The powdered plant material (e.g., 8 kg) is extracted exhaustively with a polar solvent such as 90% ethanol (B145695) (e.g., 3 x 24 L) at room temperature or with the aid of ultrasonication to enhance extraction efficiency[1].

-

Concentration: The resulting ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (or chloroform), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity[1]. Lignans are typically found in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The lignan-rich fraction (e.g., the dichloromethane or ethyl acetate fraction) is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate or acetone, is used to separate the components[1][5]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing lignans are often further purified using Sephadex LH-20 column chromatography, typically with methanol (B129727) as the mobile phase, to remove pigments and other impurities[1].

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC on a reversed-phase column (e.g., C18). A mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water is commonly employed in an isocratic or gradient elution mode[5][7]. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry[5].

Quantitative Analysis

Although specific quantitative data for this compound in Kadsura heteroclita is not available in the reviewed literature, a validated UHPLC-Q-Orbitrap HRMS method has been developed for the simultaneous qualitative and quantitative analysis of numerous components in the stem of this plant[6]. This technique could be adapted for the precise quantification of this compound.

Table 2: Analytical Method for Quantification of Lignans in Kadsura heteroclita

| Analytical Technique | Column | Mobile Phase | Detection | Application | Reference |

| UHPLC-Q-Orbitrap HRMS | ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) | Gradient of 0.1% formic acid in water and acetonitrile/methanol (4:1, v/v) | High-Resolution Mass Spectrometry | Simultaneous qualitative and quantitative analysis of multiple components | [6] |

To perform quantitative analysis of this compound, a pure standard of the compound would be required to establish a calibration curve.

Biological Activities and Potential Signaling Pathways

Direct studies on the biological activities and signaling pathways of this compound are limited. However, the extracts of Kadsura heteroclita and other lignans isolated from it have demonstrated a range of biological effects, suggesting potential areas of investigation for this compound.

Anti-Inflammatory Activity

Extracts from Kadsura heteroclita stems have shown significant dose-dependent anti-inflammatory effects in animal models. This activity is associated with the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as the downregulation of COX-2 and iNOS protein expression[8]. Other lignans from the Kadsura genus have also demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-activated macrophages[9].

Potential Signaling Pathway: The anti-inflammatory effects of Kadsura lignans suggest a potential interaction with the NF-κB signaling pathway . NF-κB is a key transcription factor that regulates the expression of many genes involved in inflammation, including cytokines and enzymes like COX-2 and iNOS. Inhibition of the NF-κB pathway would lead to the observed reduction in inflammatory mediators.

Cytotoxic Activity

Several dibenzocyclooctadiene lignans isolated from Kadsura heteroclita have exhibited cytotoxic effects against various cancer cell lines. For instance, Kadheterin A showed moderate cytotoxicity against HL-60 (human leukemia) cells with an IC50 value of 14.59 μM[10]. This suggests that this compound may also possess anticancer properties.

Potential Signaling Pathway: The cytotoxic activity of related lignans could be mediated through the induction of apoptosis . Key signaling pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases.

Neuroprotective Activity

An extract of Kadsura heteroclita (HS2) has been shown to promote the growth and development of cultured hippocampal neurons at a suitable dose, suggesting potential neuroprotective effects[11]. While the specific compounds responsible for this activity were not identified, it opens an avenue for investigating the neuroprotective potential of individual lignans like this compound.

Potential Signaling Pathway: Neuroprotective effects are often associated with the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway , and the inhibition of apoptotic pathways. The PI3K/Akt pathway plays a crucial role in promoting cell survival, growth, and proliferation.

References

- 1. Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]

- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenolic Profiles, Antioxidant, and Inhibitory Activities of Kadsura heteroclita (Roxb.) Craib and Kadsura coccinea (Lem.) A.C. Sm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analgesic and anti-inflammatory effects and molecular mechanisms of Kadsura heteroclita stems, an anti-arthritic Chinese Tujia ethnomedicinal herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [The effect of Kadsura heteroclita on the cultured hippocampal neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Bioactivity of Heteroclitin B: A Literature Review

Despite its origin from a medicinally significant plant genus, Kadsura, the specific biological activities of the natural compound Heteroclitin B remain largely uncharted territory within the scientific community. A comprehensive review of available literature reveals a significant gap in the understanding of its pharmacological potential, with a notable absence of quantitative bioactivity data, detailed experimental protocols, and elucidated signaling pathways.

While the genus Kadsura is a known source of various bioactive lignans (B1203133) and triterpenoids, research has predominantly focused on other constituents. For instance, compounds isolated from Kadsura heteroclita, the plant from which this compound is derived, have demonstrated a range of biological effects, including anti-HIV, antioxidant, cytotoxic, and anti-inflammatory activities. However, specific investigations into the therapeutic properties of this compound are conspicuously absent from the current body of scientific publications.

This review aimed to construct a detailed technical guide on the bioactivity of this compound, targeting an audience of researchers, scientists, and drug development professionals. The core requirements included the summarization of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways. However, an exhaustive search of scientific databases and literature has not yielded the specific information required to fulfill these objectives.

There is no publicly available data detailing the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound against any cell line or biological target. Consequently, it is not possible to present a quantitative summary of its bioactivity.

Similarly, the absence of published studies on this compound means there are no established experimental protocols to report. Methodologies for key experiments that would be crucial for a technical guide, such as cell viability assays, enzyme inhibition assays, or in vivo animal studies, have not been described in the context of this specific compound.

Furthermore, the mechanism of action of this compound remains unknown. Without any bioactivity data, there have been no investigations into the signaling pathways that might be modulated by this compound. Therefore, the creation of diagrams to illustrate its molecular interactions and downstream effects is not feasible at this time.

In Vitro Studies of Heteroclitin Analogs and Related Lignans from Kadsura heteroclita: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific in vitro studies for a compound named "Heteroclitin B". The following guide provides a comprehensive overview of the in vitro biological activities, experimental protocols, and potential signaling pathways of structurally related dibenzocyclooctadiene lignans (B1203133) isolated from Kadsura heteroclita, which may serve as a valuable reference for researchers interested in this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the in vitro evaluation of lignans derived from Kadsura heteroclita. The information is presented to facilitate further research and drug discovery efforts based on this family of natural products.

Quantitative Data on Biological Activities

The primary biological activities reported for Heteroclitin analogs and related lignans from Kadsura heteroclita are anti-HIV and cytotoxic effects. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Anti-HIV Activity of Lignans from Kadsura heteroclita

| Compound | EC50 (µg/mL) | Therapeutic Index (TI) |

| Interiorin | 1.6 | 52.9 |

| Gomisin J | 1.4 | 65.9 |

EC50: Half maximal effective concentration. TI: Therapeutic Index.

Table 2: Cytotoxicity of Lignans from Kadsura heteroclita

| Compound | Cell Line | IC50 (µM) |

| Kadheterin A | HL-60 | 14.59 |

IC50: Half maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the in vitro assessment of lignans from Kadsura heteroclita.

The anti-HIV activity of compounds is typically evaluated using a cell-based assay that measures the inhibition of virus-induced cytopathic effects.

Experimental Workflow for Anti-HIV Assay

Caption: Workflow for determining the anti-HIV activity of test compounds.

Protocol Details:

-

Cell Culture: Human T4-lymphoblastoid CEM-SS cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Assay Setup: Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells/well.

-

Compound Addition: Test compounds are serially diluted and added to the wells.

-

Virus Infection: A predetermined optimal concentration of HIV-1 (e.g., strain IIIB) is added to the wells.

-

Incubation: The plates are incubated for 6 days at 37°C in a 5% CO2 atmosphere.

-

Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated from the dose-response curves. The therapeutic index (TI) is determined as the ratio of CC50 to EC50.

Cytotoxicity assays are essential to determine the toxic concentration of a compound to cells and to calculate its selectivity index.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of test compounds.

Protocol Details:

-

Cell Lines: A panel of human cancer cell lines (e.g., HL-60 for leukemia) are used.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds.

-

Incubation: Plates are incubated for a period of 48 to 72 hours.

-

Viability Measurement: Cell viability is assessed using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.

Potential Signaling Pathways

While specific signaling pathway studies for this compound are unavailable, based on the known activities of related lignans (e.g., anti-inflammatory and antiviral), we can hypothesize the involvement of key cellular signaling pathways. For instance, many natural products with anti-inflammatory and antiviral properties are known to modulate the NF-κB and MAPK signaling pathways.

Hypothesized Modulation of NF-κB and MAPK Pathways

Caption: Hypothesized mechanism of action for Heteroclitin analogs on inflammatory pathways.

This diagram illustrates that inflammatory stimuli can activate both the NF-κB and MAPK signaling pathways, leading to the expression of pro-inflammatory genes. It is hypothesized that Heteroclitin analogs may exert their anti-inflammatory effects by inhibiting key components of these pathways. Further research is required to validate these potential mechanisms of action for specific Heteroclitin compounds.

Heteroclitin B: A Speculative Exploration of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for Heteroclitin B has not been definitively elucidated in publicly available scientific literature. This document, therefore, presents a speculative overview based on the known biological activities of closely related compounds, particularly other dibenzocyclooctadiene lignans (B1203133) isolated from the Schisandraceae family, including the source plant Kadsura heteroclita. The information herein is intended to guide future research and should not be interpreted as established fact.

Introduction

This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, a plant with a history of use in traditional medicine for treating a variety of ailments, including rheumatoid arthritis and hepatitis.[1][2] While direct studies on this compound are scarce, the broader family of dibenzocyclooctadiene lignans has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. This guide synthesizes the available data on related compounds to speculate on the potential molecular pathways and mechanisms through which this compound may exert its therapeutic effects.

Potential Biological Activities and Quantitative Data of Related Lignans

Lignans isolated from Kadsura heteroclita and other species of the Schisandraceae family have been shown to possess significant biological activities. While quantitative data for this compound is unavailable, the following tables summarize the reported activities of other lignans from Kadsura heteroclita and related plants, offering a potential framework for understanding the possible efficacy of this compound.

Table 1: Anti-inflammatory and Anti-Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RAFLS) Activity of Compounds from Kadsura heteroclita

| Compound | Biological Activity | IC50 (µM) | Source |

| Compound 2 (Triterpenoid) | Anti-RAFLS | 19.81 ± 0.26 | [1][2] |

| Compound 10 (Triterpenoid) | Anti-RAFLS | 12.73 ± 0.29 | [1][2] |

| Compound 13 (Triterpenoid) | Anti-RAFLS | 5.70 ± 0.24 | [1][2] |

| Compound 14 (Triterpenoid) | Anti-RAFLS | 9.25 ± 0.79 | [1][2] |

| Compound 15 (Triterpenoid) | Anti-RAFLS | 5.66 ± 0.52 | [1][2] |

| Compound 17 (Triterpenoid) | Anti-RAFLS | 11.91 ± 0.44 | [1][2] |

| Compound 18 (Triterpenoid) | Anti-RAFLS | 13.22 ± 0.27 | [1][2] |

| Compound 19 (Triterpenoid) | Anti-RAFLS | 15.94 ± 0.36 | [1][2] |

Table 2: Hepatoprotective Activity of Lignans from Kadsura heteroclita

| Compound | Biological Activity | Cell Viability Increase (%) at 10 µM | Source |

| Compound 22 | Hepatoprotective | 12.93 | [1] |

| Compound 25 | Hepatoprotective | 25.23 | [1] |

| Compound 31 | Hepatoprotective | 13.91 | [1] |

| Bicyclol (Control) | Hepatoprotective | 12.60 | [1] |

Speculated Signaling Pathways

Based on studies of other dibenzocyclooctadiene lignans, this compound may modulate key signaling pathways involved in inflammation and cancer progression. These pathways represent plausible targets for this compound's mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Many dibenzocyclooctadiene lignans have been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By blocking IκBα degradation, the translocation of NF-κB to the nucleus is prevented, leading to the downregulation of pro-inflammatory genes.

Caption: Speculated inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in various diseases, including cancer. Some lignans have been observed to suppress the phosphorylation of key MAPK components like ERK, JNK, and p38, thereby inhibiting downstream signaling.

Caption: Speculated modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is central to cell survival, growth, and proliferation. Its overactivation is a hallmark of many cancers. Certain lignans from the Schisandraceae family have been found to inhibit this pathway, leading to apoptosis in cancer cells. Gomisin G, for instance, has been shown to reduce the phosphorylation of Akt.[3]

Caption: Speculated inhibition of the PI3K/Akt pathway by this compound.

Detailed Methodologies for Key Experiments (General Protocols)

To investigate the speculative mechanisms of action of this compound, the following established experimental protocols, commonly used for studying natural products, would be essential.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., cancer cell lines or inflammatory cell models) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, IκBα) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

-

Cell Culture and Treatment: Grow cells on coverslips and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking and Staining: Block with 1% BSA and incubate with an antibody against the p65 subunit of NF-κB. Subsequently, stain with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Imaging: Visualize the cells using a fluorescence microscope. In untreated or this compound-treated cells, p65 should be primarily located in the cytoplasm, while in stimulated cells, it will translocate to the nucleus.

Conclusion and Future Directions

While the precise molecular targets of this compound remain to be discovered, the existing body of research on related dibenzocyclooctadiene lignans provides a strong foundation for speculating its mechanism of action. It is plausible that this compound exerts its biological effects through the modulation of key inflammatory and cell survival signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

Future research should focus on validating these speculative mechanisms through direct experimental evidence. This would involve:

-

Isolation and Purification of this compound: Obtaining sufficient quantities of pure this compound for in-depth biological evaluation.

-

In Vitro and In Vivo Studies: Conducting comprehensive studies to determine the IC50 values of this compound in various cell lines and to assess its efficacy in animal models of inflammation and cancer.

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the direct molecular targets of this compound.

A thorough investigation into the mechanism of action of this compound holds the potential to uncover a novel therapeutic agent for the treatment of inflammatory diseases and cancer.

References

- 1. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]

- 2. Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Structure of Heteroclitin-Type Dibenzocyclooctadiene Lignans: A Technical Guide

Disclaimer: Initial literature searches for "Heteroclitin B" did not yield specific spectroscopic data for a compound with this designation. The Heteroclitin class of compounds are dibenzocyclooctadiene lignans (B1203133) isolated from plants of the Kadsura genus. To provide a comprehensive technical guide that adheres to the user's request for in-depth data and experimental protocols, this document will focus on a closely related and well-characterized analogue, Xuetonlignan A , a dibenzocyclooctadiene lignan (B3055560) recently isolated from Kadsura heteroclita. The methodologies and data analysis presented here are representative of the structure elucidation process for this class of natural products.

Introduction

Dibenzocyclooctadiene lignans, a class of natural products isolated from the Schisandraceae family, are of significant interest to researchers due to their complex chemical structures and diverse biological activities. The elucidation of their structures is a critical step in understanding their therapeutic potential and relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a detailed overview of the process, using Xuetonlignan A as a case study.

Experimental Protocols

The structural characterization of a novel natural product like Xuetonlignan A follows a systematic workflow, from isolation to spectroscopic analysis.

Isolation of Xuetonlignan A

The isolation of dibenzocyclooctadiene lignans from Kadsura heteroclita typically involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., stems or leaves) is extracted with organic solvents of increasing polarity, such as a mixture of petroleum ether and ethyl acetate, followed by methanol (B129727).

-

Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate) to separate the components based on polarity.

-

Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography, often including Sephadex LH-20 and semi-preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra, as well as 2D NMR experiments (COSY, HSQC, HMBC, and NOESY), are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

Data Acquisition: Standard pulse programs are used for each experiment. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization source.

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, providing the exact mass of the molecular ion, which is used to determine the molecular formula.

Spectroscopic Data for Xuetonlignan A

The structure of Xuetonlignan A was elucidated based on the following spectroscopic data.

Mass Spectrometry Data

High-resolution mass spectrometry provides the elemental composition of the molecule.

| Parameter | Value |

| Molecular Ion | [M+Na]⁺ |

| Calculated m/z | 673.2574 |

| Measured m/z | 673.2568 |

| Molecular Formula | C₃₅H₄₂O₁₂ |

NMR Spectroscopic Data

The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The data presented here was recorded in CDCl₃.

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 153.3 | |

| 2 | 152.4 | |

| 3 | 150.1 | |

| 4 | 142.5 | 6.85, s |

| 5 | 141.8 | |

| 6 | 136.9 | |

| 7 | 86.2 | 5.78, d (2.4) |

| 8 | 44.5 | 2.30, m |

| 9 | 84.5 | 5.71, d (10.2) |

| 10 | 134.5 | |

| 11 | 103.1 | 6.63, s |

| 12 | 123.4 | |

| 13 | 121.8 | |

| 14 | 112.2 | |

| 1-OCH₃ | 61.1 | 3.94, s |

| 2-OCH₃ | 61.0 | 3.86, s |

| 3-OCH₃ | 56.6 | 3.66, s |

| 13-OCH₃ | 59.4 | 3.58, s |

| 8-CH₃ | 17.2 | 1.30, d (7.2) |

| 9-CH₃ | 29.4 | 1.38, s |

| OCH₂O | 102.2 | 5.72, d (1.2); 5.15, d (1.2) |

| Cinnamoyl Group | ||

| 1' | 166.4 | |

| 2' | 118.2 | 6.45, d (15.6) |

| 3' | 146.0 | 7.70, d (15.6) |

| 4' | 135.5 | |

| 5', 9' | 129.4 | 7.45, d (7.2) |

| 6', 8' | 130.0 | 7.35, t (7.2) |

| 7' | 131.7 | 7.30, t (7.2) |

| Propionyl Group | ||

| 1'' | 174.2 | |

| 2'' | 27.7 | 2.40, q (7.2) |

| 3'' | 8.8 | 1.15, t (7.2) |

Structure Elucidation Workflow and Key Correlations

The determination of the complex structure of a dibenzocyclooctadiene lignan is a logical process that integrates information from various spectroscopic experiments.

The connectivity of the atoms in Xuetonlignan A was established through the analysis of 2D NMR spectra, particularly COSY and HMBC experiments.

Conclusion

The structure elucidation of Heteroclitin-type dibenzocyclooctadiene lignans, exemplified by Xuetonlignan A, is a meticulous process that relies on the synergistic application of chromatographic separation techniques and advanced spectroscopic methods. High-resolution mass spectrometry is instrumental in determining the molecular formula, while a suite of 1D and 2D NMR experiments provides the necessary data to piece together the complex molecular architecture, including the relative stereochemistry. This guide provides a foundational understanding of the key data and workflows essential for researchers in natural product chemistry and drug development.

The Multifaceted Biological Activities of Kadsura heteroclita Extracts: A Technical Guide for Researchers

An in-depth exploration of the pharmacological potential of Kadsura heteroclita, detailing its diverse biological activities, underlying molecular mechanisms, and key bioactive constituents. This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family, has a long history of use in traditional medicine, particularly in Tujia ethnomedicine, for treating conditions such as rheumatoid arthritis, hepatitis, and joint pain.[1][2] Modern phytochemical and pharmacological research has begun to validate these traditional uses, revealing a broad spectrum of biological activities. The primary bioactive compounds responsible for these effects are believed to be lignans (B1203133) and triterpenoids, which are abundant in the plant.[1][3] This technical guide provides a detailed overview of the scientifically validated biological activities of Kadsura heteroclita extracts and its isolated compounds, with a focus on quantitative data and experimental methodologies.

Quantitative Data on Biological Activities

The biological activities of Kadsura heteroclita extracts and its purified compounds have been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of the plant's potential therapeutic applications.

Table 1: Cytotoxic Activity of Kadsura heteroclita Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Heteroclitalactone D | HL-60 (Human leukemia) | 6.76 | [4] |

| Changnanic acid | Bel-7402 (Human hepatoma) | 100 | [5] |

| MCF-7 (Human breast cancer) | 100 | [5] | |

| HL-60 (Human leukemia) | 50.51 | [5] | |

| Compound 3 (seco-coccinic acid F) | OVCAR (Human ovarian cancer) | 16.2 - 36.4 | [6] |

| HT-29 (Human colon cancer) | 16.2 - 36.4 | [6] | |

| A-549 (Human lung cancer) | 16.2 - 36.4 | [6] |

Table 2: Anti-HIV Activity of Kadsura heteroclita Compounds

| Compound | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |

| Compound 6 | 1.6 | 52.9 | [7] |

| Compound 12 | 1.4 | 65.9 | [7] |

| Interiorin | 1.6 | Not Reported | [5] |

Table 3: Enzyme Inhibitory Activity of Kadsura heteroclita Fruit Extracts

| Extract Part | Enzyme | IC50 (mg/mL) | Reference |

| Exocarp | Acetylcholinesterase (AChE) | 0.52 | [8] |

| Core | Acetylcholinesterase (AChE) | 0.41 | [8] |

Table 4: In Vivo Anti-inflammatory and Hepatoprotective Effects of Kadsura heteroclita Stem Ethanol (B145695) Extract

| Parameter | Treatment Group (Dose) | Result | Reference |

| Alanine aminotransferase (ALT) | 100, 200, 400 mg/kg | Significant reduction | [9] |

| Aspartate aminotransferase (AST) | 100, 200, 400 mg/kg | Significant reduction | [9] |

| Malondialdehyde (MDA) | Not specified | Significant suppression | [9] |

| Myeloperoxidase (MPO) | Not specified | Significant suppression | [9] |

| Superoxide dismutase (SOD) | Not specified | Marked increase | [9] |

| Glutathione peroxidase (GPx-2) | Not specified | Marked increase | [9] |

| Tumor necrosis factor-α (TNF-α) | Not specified | Decreased | [9] |

| Interleukin-6 (IL-6) | Not specified | Decreased | [9] |

| Interleukin-10 (IL-10) | Not specified | Increased | [9] |

| Bax protein expression | Not specified | Reduced | [9] |

| Bcl-2 protein expression | Not specified | Increased | [9] |

| Caspase-3 expression | Not specified | Significant reduction | [9] |

| Caspase-8 expression | Not specified | Significant reduction | [9] |

Experimental Protocols

A comprehensive understanding of the biological activities of Kadsura heteroclita requires a detailed examination of the experimental methodologies employed.

Preparation of Kadsura heteroclita Extracts

A common method for preparing extracts from Kadsura heteroclita involves the following steps:

-

Pulverization and Extraction: The dried plant material (e.g., stems) is pulverized into a fine powder.[10]

-

The powdered material is then extracted with a suitable solvent, such as ethanol or cyclohexane, often with the aid of sonication to enhance extraction efficiency.[9][10]

-

The extraction process is typically repeated multiple times to ensure maximum yield.[10]

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant debris.[10]

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude extract.[10]

Cytotoxicity Assays (MTT Assay)

The cytotoxic effects of Kadsura heteroclita extracts and their isolated compounds are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

-

Cell Culture: Human tumor cell lines (e.g., HL-60, MCF-7, Bel-7402) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[4][5]

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds or extracts for a specified period.

-

MTT Addition: After the incubation period, MTT solution is added to each well. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assays (In Vivo)

The anti-inflammatory properties of Kadsura heteroclita extracts are often investigated using animal models of inflammation.[12]

-

Animal Model: A common model is carrageenan-induced paw edema in rats or xylene-induced ear swelling in mice.[12]

-

Treatment: Animals are administered different doses of the Kadsura heteroclita extract orally.[12]

-

Induction of Inflammation: Inflammation is induced by injecting carrageenan into the paw or applying xylene to the ear.

-

Measurement of Inflammation: The degree of swelling (edema) is measured at different time points using a plethysmometer or by measuring the ear thickness.

-

Biochemical Analysis: At the end of the experiment, blood and tissue samples are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and the expression of inflammatory enzymes (e.g., COX-2, iNOS) using techniques like ELISA and Western blotting.[12]

Signaling Pathways and Molecular Mechanisms

The biological activities of Kadsura heteroclita are underpinned by its modulation of specific signaling pathways.

Hepatoprotective and Anti-inflammatory Mechanisms

The hepatoprotective effects of Kadsura heteroclita stem ethanol extract against CCl4-induced liver injury are mediated through the suppression of oxidative stress, inflammation, and apoptosis.[9] The extract has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the level of the anti-inflammatory cytokine IL-10.[9] Furthermore, it inhibits hepatocyte apoptosis by downregulating the expression of pro-apoptotic proteins like Bax, Caspase-3, and Caspase-8, and upregulating the anti-apoptotic protein Bcl-2.[9]

Neuroprotective Mechanisms

Aqueous extracts of Kadsura heteroclita stem have demonstrated neuroprotective effects in a rat model of Alzheimer's disease.[13] The proposed mechanism involves the reduction of neuroinflammation by decreasing the expression of TNF-α and IL-6, and the suppression of oxidative stress by lowering the levels of nitric oxide (NO) and nitric oxide synthase (NOS).[13] The extract also increased the expression of synaptophysin (SYP), a protein associated with synaptic plasticity, suggesting a role in improving cognitive function.[13]

Conclusion

Kadsura heteroclita is a rich source of bioactive compounds with a wide array of pharmacological activities, including cytotoxic, anti-HIV, anti-inflammatory, hepatoprotective, and neuroprotective effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of novel therapeutic agents from this promising medicinal plant. The elucidation of the underlying molecular mechanisms, particularly the modulation of key signaling pathways, offers valuable insights for targeted drug discovery. Future investigations should focus on the clinical evaluation of Kadsura heteroclita extracts and its purified compounds to translate the preclinical findings into tangible health benefits.

References

- 1. A review of the phytochemistry and pharmacology of Kadsura heteroclita, an important plant in Tujia ethnomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New schiartane-type triterpene from Kadsura heteroclita and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenolic Profiles, Antioxidant, and Inhibitory Activities of Kadsura heteroclita (Roxb.) Craib and Kadsura coccinea (Lem.) A.C. Sm. [mdpi.com]

- 9. Kadsura heteroclita stem ethanol extract protects against carbon tetrachloride-induced liver injury in mice via suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic activity of Brazilian Cerrado plants used in traditional medicine against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analgesic and anti-inflammatory effects and molecular mechanisms of Kadsura heteroclita stems, an anti-arthritic Chinese Tujia ethnomedicinal herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of an aqueous extract of Futokadsura stem in an Aβ-induced Alzheimer's disease-like rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Heteroclitin B CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a naturally occurring lignan (B3055560) isolated from the stems of Kadsura heteroclita. Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, which have garnered significant interest within the scientific community for their potential therapeutic applications. This technical guide provides a concise summary of the core physicochemical properties of this compound and outlines a general methodology for its isolation, based on techniques commonly employed for the separation of analogous natural products.

Core Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 140461-47-8 |

| Molecular Weight | 498.6 g/mol |

| Molecular Formula | C₂₈H₃₄O₈ |

Experimental Protocols

General Isolation Protocol for Lignans from Kadsura heteroclita

-

Extraction: The dried and powdered stems of Kadsura heteroclita are subjected to extraction with an organic solvent, such as ethanol (B145695) or methanol (B129727), at room temperature. This process is often repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). This step serves to fractionate the extract based on the polarity of its constituents. Lignans are typically enriched in the chloroform and ethyl acetate fractions.

-

Chromatographic Separation: The lignan-rich fractions are then subjected to various chromatographic techniques for the purification of individual compounds.

-

Silica (B1680970) Gel Column Chromatography: This is a primary separation technique where the fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate or chloroform and methanol, with increasing polarity.

-

Sephadex LH-20 Column Chromatography: This technique is often used for further purification, particularly for separating compounds with similar polarities. Elution is typically carried out with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water. This allows for the isolation of highly pure compounds.

-

-

Structure Elucidation: The chemical structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure and stereochemistry.

-

Visualizations

The following diagram illustrates a generalized workflow for the isolation of natural products like this compound from a plant source.

Due to the limited publicly available data, a specific signaling pathway for this compound cannot be provided at this time. Research into the biological activities of compounds from Kadsura heteroclita suggests potential anti-inflammatory and anti-tumor effects, areas that warrant further investigation to elucidate the specific mechanisms of action for this compound.

Unraveling the Stereochemistry of Heteroclitin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, notably Kadsura heteroclita and Kadsura coccinea.[1][2] Lignans (B1203133) from this genus are known for a variety of pharmacological activities, including anti-tumor, anti-HIV, and anti-inflammatory effects.[2][3] The complex stereochemistry of this compound is a crucial determinant of its biological activity and a key aspect for consideration in synthetic and drug development efforts. This guide provides an in-depth overview of the stereochemical elucidation of this compound, compiling available data and outlining the typical experimental protocols employed for this class of compounds.

Core Structure and Stereochemical Complexity

This compound possesses a rigid dibenzocyclooctadiene skeleton, which imparts significant conformational constraints. The stereochemistry is defined by the presence of multiple chiral centers and the potential for atropisomerism due to restricted rotation around the biaryl bond. The absolute configuration of these stereocenters and the orientation of the substituents on the cyclooctadiene ring are critical for its three-dimensional structure and interaction with biological targets.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₄O₈ | [1] |

| CAS Number | 140461-47-8 | |

| Specific Rotation | [α]D²⁰ = -47.3° (c = 1, pyridine) |

Stereochemical Elucidation: A Methodological Overview

The determination of the complex stereochemistry of dibenzocyclooctadiene lignans like this compound typically involves a combination of spectroscopic techniques and, where possible, X-ray crystallography.

Experimental Protocols

1. Isolation and Purification:

-

Extraction: The dried and powdered stems or roots of Kadsura heteroclita are typically extracted with organic solvents such as cyclohexane, ethanol, or chloroform.[4]

-

Chromatography: The crude extract is subjected to repeated column chromatography on silica (B1680970) gel, often using a gradient elution system with solvent mixtures like petroleum ether and ethyl acetate.[4] Final purification is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC).[5]

2. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and coupling constants (J-values), which helps to establish the connectivity of atoms.

-

¹³C NMR: Determines the number of non-equivalent carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon-hydrogen framework.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting different spin systems and assigning quaternary carbons.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical NMR experiments for determining the relative stereochemistry. Through-space correlations between protons indicate their spatial proximity. For dibenzocyclooctadiene lignans, NOE/ROE correlations are used to define the conformation of the eight-membered ring and the relative orientation of substituents.[6]

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular formula.[5][7]

-

Chiroptical Methods:

-

Circular Dichroism (CD): The CD spectrum provides information about the absolute configuration of the biaryl system (atropisomerism).[7] The sign of the Cotton effect can be correlated with the chirality of the molecule.

-

Optical Rotation: The measurement of the specific rotation ([α]D) provides an overall indication of the chirality of the molecule.

-

3. X-ray Crystallography:

-

This is the most definitive method for determining the absolute stereochemistry of a molecule.[6] If a suitable single crystal of the natural product or a derivative can be obtained, X-ray diffraction analysis provides the precise three-dimensional arrangement of atoms in the crystal lattice, unambiguously establishing the relative and absolute stereochemistry.

Logical Workflow for Stereochemical Determination

The following diagram illustrates the typical logical workflow for elucidating the stereochemistry of a novel natural product like this compound.

Caption: Workflow for the stereochemical elucidation of this compound.

Signaling Pathways and Biological Activity

This compound, along with other dibenzocyclooctadiene lignans, has been reported to exhibit cytotoxic activities against various cancer cell lines. While the specific signaling pathways modulated by this compound are not extensively detailed in the available literature, related compounds are known to act as antagonists of the Platelet-Activating Factor (PAF).[8] PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic responses, and signal transduction in cancer cells.

The diagram below illustrates a generalized signaling pathway for PAF, which could be a potential target for this compound.

Caption: Potential antagonism of the PAF signaling pathway by this compound.

Conclusion

The stereochemistry of this compound is a complex and defining feature of this natural product. Its elucidation relies on a synergistic application of advanced spectroscopic and analytical techniques. A thorough understanding of its three-dimensional structure is paramount for any future research into its biological mechanisms of action and for the rational design of synthetic analogues with improved therapeutic potential. Further research to fully disclose the original experimental data would be highly beneficial to the scientific community.

References

- 1. A Comprehensive Comparative Study for the Authentication of the Kadsura Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. acgpubs.org [acgpubs.org]

- 4. Comparison of blood tonic efficacy and chemical constituents of Kadsura interior A.C. Smith and its closely related species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New dibenzocyclooctadiene lignan from stems of Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academicjournals.org [academicjournals.org]

Heteroclitin B and its Analogues from Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Heteroclitin B and its naturally occurring analogues, a class of dibenzocyclooctadiene lignans (B1203133) with significant therapeutic potential. This document covers their natural sources, biological activities, and the experimental methodologies for their isolation and characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanisms and applications.

Introduction

This compound and its analogues are a group of complex dibenzocyclooctadiene lignans predominantly found in plants of the Schisandraceae family, particularly within the Kadsura and Schisandra genera. These compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects. This guide aims to consolidate the current knowledge on these promising natural products.

Natural Sources and Biological Activity

This compound and its analogues have been isolated from various plant species. The following table summarizes the key compounds, their natural sources, and their reported biological activities with quantitative data where available.

| Compound Name | Natural Source(s) | Biological Activity | Quantitative Data (IC₅₀/EC₅₀) |

| This compound | Schisandra chinensis | Cytotoxic activity. | Data not available in the provided search results. |

| Heteroclitin D | Kadsurae Caulis (Kadsura interior) | Anti-inflammatory. | Data not available in the provided search results. |

| Heteroclitin G | Dian-Jixueteng (Kadsura heteroclita) | Pharmacokinetic studies have been performed. | Not applicable. |

| Heteroclitin H | Kadsura heteroclita | - | Data not available in the provided search results. |

| Heteroclitin I | Kadsura heteroclita | Weak anti-HIV activity. | Data not available in the provided search results. |

| Heteroclitin J | Kadsura heteroclita | Weak anti-HIV activity. | Data not available in the provided search results. |

| Interiorin | Kadsura heteroclita | Moderate anti-HIV activity. | EC₅₀: 1.6 µg/mL[1] |

| Kadsuindutain B | Kadsura induta | Potent inhibition of nitric oxide (NO) production in LPS-activated RAW264.7 cells. | IC₅₀: 5.67 ± 0.54 µM[2] |

| Other Analogues from Kadsura induta | Kadsura induta | Inhibition of nitric oxide (NO) production in LPS-activated RAW264.7 cells. | IC₅₀ values ranging from 10.7 µM to 38.19 µM.[2][3] |

Experimental Protocols